N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of related compounds, it is likely that this compound influences pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting similar effects could be expected from this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
The compound has shown efficacy against α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism . It interacts with this enzyme, inhibiting its activity and thereby potentially influencing the breakdown of complex carbohydrates . The compound IIc, a derivative of the parent compound, has shown potent α-amylase inhibition .
Cellular Effects
In cellular studies, the compound has demonstrated significant activity against various cancer cell lines . It has shown negligible effects on normal cell lines, suggesting its safety . The compound IIc has been found to substantially reduce blood glucose levels in mice .
Molecular Mechanism
It is known that the compound interacts with α-amylase, inhibiting its activity . This interaction could potentially lead to changes in carbohydrate metabolism, which could have implications for conditions such as diabetes .
Temporal Effects in Laboratory Settings
The compound has been found to have long-term effects on blood glucose levels in mice .
Dosage Effects in Animal Models
In animal models, the compound IIc has been found to substantially reduce blood glucose levels . The effects of the compound were observed after administering five doses .
Metabolic Pathways
Given its interaction with α-amylase, it is likely involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole, oxadiazole, and indole derivatives, such as:
Benzodioxole derivatives: Compounds with similar benzodioxole rings, which may have comparable chemical and biological properties.
Oxadiazole derivatives: Compounds with oxadiazole rings, known for their diverse biological activities.
Indole derivatives: Compounds with indole moieties, widely studied for their pharmacological potential.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable subject of study for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(2)9-23-26-27-24(32-23)19-11-17-5-3-4-6-18(17)28(19)13-22(29)25-12-16-7-8-20-21(10-16)31-14-30-20/h3-8,10-11,15H,9,12-14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJFVQQOCJIQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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